L-Homocysteine thiolactone hydrochloride
Overview
Description
L-Homocysteine thiolactone (hydrochloride) is a compound with the chemical formula C4H7NOS · HCl and a molecular weight of 153.63 g/mol . It is a five-membered cyclic thioester of the amino acid homocysteine . This compound is generated from homocysteine as a result of an error-editing reaction, principally of methionyl-tRNA synthetase . L-Homocysteine thiolactone (hydrochloride) is known for its role in preventing the translational incorporation of homocysteine into proteins .
Mechanism of Action
Target of Action
L-Homocysteine thiolactone hydrochloride primarily targets plasma proteins . It binds to these proteins and induces conformational changes . It is also used to study post-translational modification of proteins, especially at lysine residues .
Mode of Action
The compound acts as an intramolecular thioester of Homocysteine . It prevents the translational incorporation of homocysteine into proteins . This interaction with its targets leads to changes in the structure and function of the proteins .
Biochemical Pathways
This compound is generated from homocysteine as a result of an error-editing reaction, principally, of methionyl-tRNA synthetase . It can form an activated derivative HcyAMP and then catalyzes an intramolecular thioester bond formation in a reaction between the side-chain—SH group and activated carbonyl group of Hcy, affording HTL .
Pharmacokinetics
It is known that the compound can induce elevated hhcy (hyperhomocysteinemia) in mice , suggesting that it is absorbed and distributed in the body to exert its effects.
Result of Action
The molecular and cellular effects of this compound’s action include the induction of elevated HHcy (hyperhomocysteinemia) in mice . It also shows a significant increase in pro-inflammatory cytokines IP-10, TNFα, IL-1β, and IL6 . Furthermore, it has been associated with detrimental effects on vascular function and may induce oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Homocysteine thiolactone (hydrochloride) can be synthesized from homocysteine or methionine amino acids . The synthesis involves the formation of a five-membered cyclic thioester through an error-editing reaction . The reaction conditions typically include the use of methionyl-tRNA synthetase to catalyze the formation of the thiolactone .
Industrial Production Methods
Industrial production methods for L-Homocysteine thiolactone (hydrochloride) are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
L-Homocysteine thiolactone (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the thiolactone back to homocysteine.
Substitution: The thiolactone ring can be opened by nucleophiles such as amines or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, homocysteine from reduction, and various amides or esters from substitution reactions .
Scientific Research Applications
L-Homocysteine thiolactone (hydrochloride) has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to L-Homocysteine thiolactone (hydrochloride) include:
- DL-Homocysteine thiolactone hydrochloride
- L-Homocysteic acid
- L-Homoarginine hydrochloride
- L-Cysteine hydrochloride
Uniqueness
L-Homocysteine thiolactone (hydrochloride) is unique due to its role in preventing the incorporation of homocysteine into proteins and its ability to induce post-translational modifications . This makes it a valuable tool for studying protein modifications and related diseases .
Properties
IUPAC Name |
(3S)-3-aminothiolan-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEGSUBKDDEALH-DFWYDOINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(=O)[C@H]1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60953745 | |
Record name | 3-Aminothiolan-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60953745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31828-68-9 | |
Record name | L-Homocysteine thiolactone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31828-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Homocysteine thiolactone hydrochloride, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminothiolan-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60953745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-aminodihydrothiophen-2(3H)-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.189 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HOMOCYSTEINE THIOLACTONE HYDROCHLORIDE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HTL9Q12FE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of L-Homocysteine thiolactone hydrochloride in the synthesis of radiotracers for Positron Emission Tomography (PET)?
A1: this compound serves as a precursor in the synthesis of (S-[¹¹C]-methyl)-L-methionine (¹¹C-MET), a radiotracer commonly used in PET imaging. The process involves an on-column [¹¹C]methylation reaction with [¹¹C]methyl iodide ([¹¹C]CH3I) using this compound as the starting material [, ]. This reaction efficiently yields ¹¹C-MET with high radiochemical and enantiomeric purity suitable for preclinical and clinical PET imaging studies.
Q2: How does the stabilization of Filamentous actin (F-actin) impact the effects of this compound on endothelial cells?
A2: Research suggests that stabilizing F-actin in EA.hy926 endothelial cells can mitigate some of the negative effects associated with this compound exposure []. Specifically, F-actin stabilization appears to protect against L-Homocysteine-induced reductions in cell mobility and may enhance cell-cell junction integrity by increasing the expression of junctional β-catenin and influencing the localization of Zonula occludens-1 (ZO-1).
Q3: Are there alternative methylation agents to [¹¹C]methyl iodide for producing ¹¹C-labeled radiotracers like ¹¹C-MET?
A3: Yes, research indicates that [¹¹C]methyl bromide ([¹¹C]CH3Br) can serve as an effective alternative methylation agent for synthesizing ¹¹C-labeled radiotracers []. This method, utilizing a one-pot wet method on a commercial [¹¹C]CH3I synthesizer, successfully produced ¹¹C-MET with high radiochemical purity and yield comparable to traditional methods. This alternative approach offers a potentially simpler and more efficient route for producing ¹¹C-labeled tracers for clinical PET imaging.
Q4: Have any polymorphic forms of this compound been identified?
A4: Yes, crystallographic studies have revealed the existence of two distinct polymorphic forms of this compound, along with a hybrid form []. The discovery of these polymorphic forms highlights the structural complexity of this compound and may have implications for its stability, solubility, and overall behavior in different environments.
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